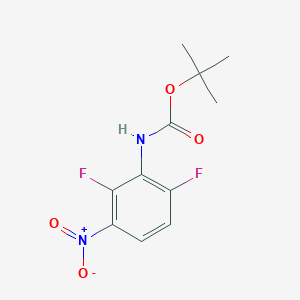
tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate
Cat. No. B8794500
M. Wt: 274.22 g/mol
InChI Key: AYTDAUGIOKENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216981B2
Procedure details


The 2,6-difluoro-3-nitro benzoic acid (16 g, 79 mmol) prepared at Step 1 was added into a mixed solvent of dichloromethane and N,N-dimethylformamide and oxalyl chloride (14 mL, 158 mmol) was applied slowly. After stirring the reactant at room temperature for 18 hours and concentrating the solvent, the residuals were diluted with dichloromethane and N,N-dimethylformamide and the temperature was lowered to 0° C. Sodium azide (5.6 g, 87 mmol) was added gradually and slowly. After stirring at room temperature for 30 minutes, tert-butanol (40 mL) was applied. The reactant was refluxed and stirred for 3 hours. After the reaction, the solvent was vacuum concentrated. After the concentration, the residuals were washed with an aqueous solution of sodium hydrogen carbonate and salt water and extracted with ethylacetate, and the organic matter was concentrated and dried with sulfuric anhydride magnesium, and then refined by means of column chromatography, so that 20 g of the target compound, tert-butyl-2,6-difluoro-3-nitrophenylcarbamate (percentage yield: 93%), was obtained





[Compound]
Name
target compound
Quantity
20 g
Type
reactant
Reaction Step Four


Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([F:14])[C:3]=1C(O)=O.ClCCl.[C:18](Cl)(=[O:22])C(Cl)=O.[N-:24]=[N+]=[N-].[Na+].[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29]>CN(C)C=O>[C:28]([O:32][C:18](=[O:22])[NH:24][C:3]1[C:7]([F:14])=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[F:1])([CH3:31])([CH3:30])[CH3:29] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Four
[Compound]
|
Name
|
target compound
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the reactant at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residuals were diluted with dichloromethane and N,N-dimethylformamide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was lowered to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactant was refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the concentration
|
WASH
|
Type
|
WASH
|
|
Details
|
the residuals were washed with an aqueous solution of sodium hydrogen carbonate and salt water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethylacetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic matter was concentrated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sulfuric anhydride magnesium
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=CC=C1F)[N+](=O)[O-])F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
